molecular formula C20H26N4O3 B5570852 8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Katalognummer B5570852
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: SVQBMKXRVWSZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" is a structurally complex molecule, likely of interest for its potential pharmacological activities. Such molecules often emerge from efforts to design new therapeutics with unique modes of action. Although specific research directly addressing this molecule was not found, related compounds have been synthesized and studied for various biological activities.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step synthetic routes, including key strategies such as cyclization reactions, Michael addition, and the use of protecting groups to achieve the desired structural complexity. For example, Caroon et al. (1981) describe the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with varying substitutions, highlighting the synthetic strategies involved in constructing similar spirocyclic systems (Caroon et al., 1981).

Molecular Structure Analysis

Molecular structure analysis of such compounds often employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the arrangement of atoms within the molecule. These studies are crucial for understanding the conformational preferences of the molecule and predicting its interaction with biological targets. For instance, the molecular and crystal structures of related diazaspirocyclic compounds have been determined, providing insights into their three-dimensional conformation and potential reactivity (Quadrelli et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Activity

The synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives like 8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, has been explored for their potential antihypertensive activity. These compounds were evaluated in spontaneous hypertensive rats, revealing that specific substitutions at the 4 position, such as with an ethyl group, enhanced activity. The study found that these compounds act as alpha-adrenergic blockers, with some showing a preference for alpha 1 or alpha 2 adrenoceptor antagonism. The compounds demonstrated the ability to lower blood pressure without significant orthostatic hypotension at therapeutic doses, indicating potential as antihypertensive agents (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonism

Another area of research involving 1-oxa-3,8-diazaspiro[4.5]decan-2-ones focuses on their role as non-peptide tachykinin NK2 receptor antagonists. Studies have synthesized and evaluated the tachykinin NK2 receptor affinities of these compounds, identifying potent antagonists effective in inhibiting NK2 receptor agonist-induced bronchoconstriction. This suggests their potential application in treating respiratory conditions, such as asthma, by targeting NK2 receptors to alleviate bronchoconstriction (Smith et al., 1995).

Wirkmechanismus

The mechanism of action of 1,2,4-oxadiazoles can vary depending on their specific structure and the context in which they are used. Some 1,2,4-oxadiazoles have shown anticancer activity against certain cell lines .

Eigenschaften

IUPAC Name

8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-2-18-21-17(22-27-18)14-23-12-9-20(10-13-23)15-24(19(25)26-20)11-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQBMKXRVWSZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCC3(CC2)CN(C(=O)O3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.